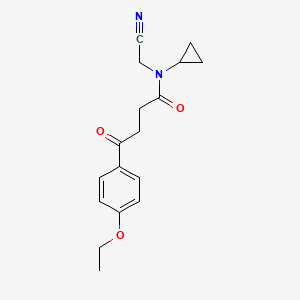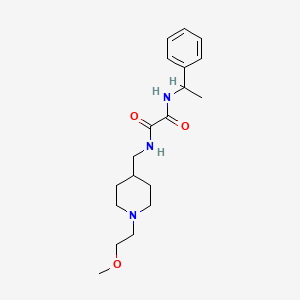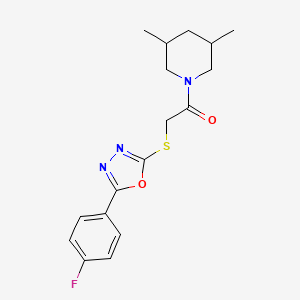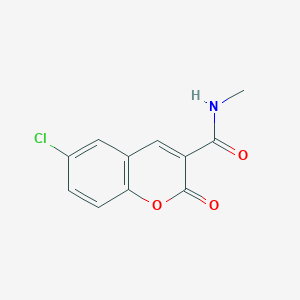
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide, also known as CCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCPB is a small molecule antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a role in various physiological and pathological processes.
Wirkmechanismus
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor. This results in the inhibition of downstream signaling pathways, which can lead to a reduction in the release of neurotransmitters such as glutamate. The inhibition of mGluR5 has been shown to have neuroprotective effects and can improve cognitive function in various neurological disorders (Liu et al., 2011).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce the release of glutamate and dopamine, which are neurotransmitters involved in the reward pathway. This suggests that this compound may have potential therapeutic applications in treating addiction and alcoholism (Liu et al., 2011). This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease (Liu et al., 2011).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide in lab experiments is its selectivity for mGluR5. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments (Liu et al., 2011).
Zukünftige Richtungen
There are several future directions for research involving N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide. One area of interest is the potential use of this compound in treating drug addiction and alcoholism. Further studies are needed to determine the effectiveness of this compound in reducing drug-seeking behavior and relapse in animal models and humans. Another area of interest is the potential use of this compound in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Future studies should focus on determining the optimal dosage and administration of this compound for maximum therapeutic effect (Liu et al., 2011).
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research due to its ability to selectively target mGluR5. The inhibition of mGluR5 has been shown to have potential therapeutic applications in various neurological disorders. This compound has various biochemical and physiological effects and has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. While this compound has advantages in its selectivity for mGluR5, its low solubility in water can be a limitation in certain experiments. Future research should focus on the potential therapeutic applications of this compound in treating addiction, alcoholism, and neurological disorders.
Synthesemethoden
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide involves the reaction of 4-(4-ethoxyphenyl)-4-oxobutanoyl chloride with N-cyclopropyl-2-(methylsulfonyl)acetamide, followed by the addition of sodium cyanide. The resulting product is then purified through column chromatography to obtain this compound in its pure form (Liu et al., 2011).
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide has been used in various scientific research studies due to its ability to selectively target mGluR5. The inhibition of mGluR5 has been shown to have potential therapeutic applications in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential use in treating drug addiction and alcoholism (Liu et al., 2011).
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-(4-ethoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-15-7-3-13(4-8-15)16(20)9-10-17(21)19(12-11-18)14-5-6-14/h3-4,7-8,14H,2,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIXJKUTFYHPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)
![2-(1-Ethylindol-3-yl)sulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2988784.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)

![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)





![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)